An In-Depth Technical Guide to 8-Azaspiro[4.5]decane: Chemical Properties, Structure, and Biological Relevance
An In-Depth Technical Guide to 8-Azaspiro[4.5]decane: Chemical Properties, Structure, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Azaspiro[4.5]decane is a saturated heterocyclic amine that serves as a core structural motif in a variety of biologically active molecules. Its rigid, three-dimensional spirocyclic system imparts unique conformational constraints that are of significant interest in medicinal chemistry for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structural features, and key experimental methodologies related to 8-azaspiro[4.5]decane. Detailed protocols for its synthesis, analysis, and the investigation of its derivatives' biological activities are presented, with a focus on the modulation of key signaling pathways.
Chemical Properties and Structure
8-Azaspiro[4.5]decane, a bicyclic compound with a shared carbon atom, possesses a unique spatial arrangement that influences its physical and chemical characteristics.
Structural Identifiers
The unambiguous identification of 8-Azaspiro[4.5]decane is established through various chemical identifiers.
| Identifier | Value |
| IUPAC Name | 8-azaspiro[4.5]decane[1] |
| CAS Number | 176-64-7[1] |
| Molecular Formula | C₉H₁₇N[1][2] |
| SMILES | C1CCC2(C1)CCNCC2[3] |
| InChI | InChI=1S/C9H17N/c1-2-4-9(3-1)5-7-10-8-6-9/h10H,1-8H2[1] |
| InChIKey | AXMNGEUJXLXFRY-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of 8-Azaspiro[4.5]decane are summarized in the table below. These properties are crucial for its handling, formulation, and behavior in biological systems.
| Property | Value | Source |
| Molecular Weight | 139.24 g/mol | [1][4] |
| Boiling Point | 205.7 °C at 760 mmHg | [2] |
| Density | 0.94 g/cm³ | [2] |
| Refractive Index | 1.496 | [2] |
| XLogP3 | 2.3 | [1] |
| Topological Polar Surface Area | 12 Ų | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of 8-Azaspiro[4.5]decane, as well as for the investigation of the biological activity of its derivatives.
Synthesis of 8-Azaspiro[4.5]decane via Reductive Amination
A common and efficient method for the synthesis of 8-Azaspiro[4.5]decane is the reductive amination of a suitable spiroketone precursor. The following protocol is adapted from established procedures for the reductive amination of ketones.
Materials:
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1,4-Dioxa-8-azaspiro[4.5]decan-8-one (precursor, can be synthesized from 4-piperidone)
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Ammonia (B1221849) source (e.g., ammonium (B1175870) acetate (B1210297) or ammonia in methanol)
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Reducing agent (e.g., sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN))
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Anhydrous methanol (B129727) or dichloromethane (B109758) (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (B86663) or sodium sulfate
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Round-bottom flask
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Magnetic stirrer
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Ice bath
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Standard laboratory glassware for extraction and purification
Procedure:
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To a solution of 1,4-Dioxa-8-azaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous methanol or dichloromethane (10 mL/mmol), add an excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate).
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Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add the reducing agent (1.5-2.0 equivalents of sodium triacetoxyborohydride or sodium cyanoborohydride) in portions. Caution: Sodium cyanoborohydride is highly toxic and should be handled with appropriate safety precautions.
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Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
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Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Extract the aqueous layer with dichloromethane (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica (B1680970) gel to afford 8-Azaspiro[4.5]decane.
Analytical Methods
Sample Preparation:
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Dissolve a small amount of the purified 8-Azaspiro[4.5]decane in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Transfer the solution to an NMR tube.
¹H NMR (Proton NMR):
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The spectrum is expected to show broad multiplets in the aliphatic region (typically 1.0-3.5 ppm) corresponding to the protons on the cyclopentane (B165970) and piperidine (B6355638) rings. The N-H proton will likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR (Carbon-13 NMR):
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The spectrum will show distinct signals for each of the non-equivalent carbon atoms in the molecule. The spiro carbon atom will have a characteristic chemical shift.
GC-MS is used to determine the purity of 8-Azaspiro[4.5]decane and to identify its fragmentation pattern.
GC-MS Protocol:
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Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1-10 µg/mL.
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Gas Chromatograph (GC) Conditions:
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Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Inlet Temperature: 250 °C.
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Injection Volume: 1 µL in splitless mode.
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Oven Temperature Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
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-
Mass Spectrometer (MS) Conditions (Electron Ionization - EI):
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Ion Source Temperature: 230 °C.
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Electron Energy: 70 eV.
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Mass Range: m/z 40-500.
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Scan Rate: 2 scans/second.
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Expected Fragmentation Pattern:
The mass spectrum of 8-Azaspiro[4.5]decane is expected to show a molecular ion peak (M⁺) at m/z 139. Fragmentation will likely involve the loss of alkyl fragments from the cyclopentane and piperidine rings. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines, which would lead to characteristic fragment ions.
Biological Activity Assays for 8-Azaspiro[4.5]decane Derivatives
Derivatives of 8-Azaspiro[4.5]decane have shown significant biological activity. For instance, the compound Atiprimod (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine) has been shown to inhibit the STAT3 and Akt signaling pathways. The following are general protocols to assess such activities.
This protocol is used to determine the effect of a test compound on the phosphorylation status of STAT3 and Akt, which is indicative of their activation.
Materials:
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Cancer cell line of interest (e.g., multiple myeloma or hepatocellular carcinoma cells).
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
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Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-phospho-Akt (Ser473), anti-total-Akt, and an antibody for a loading control (e.g., β-actin or GAPDH).
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HRP-conjugated secondary antibodies.
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SDS-PAGE gels and running buffer.
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PVDF or nitrocellulose membranes.
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Transfer buffer.
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
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Chemiluminescent substrate (ECL).
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Imaging system.
Procedure:
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Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of the 8-azaspiro[4.5]decane derivative for a specified time. Include a vehicle-treated control.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
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SDS-PAGE and Western Blotting:
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Load equal amounts of protein from each sample onto an SDS-PAGE gel.
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Separate the proteins by electrophoresis.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
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-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
This assay directly measures the enzymatic activity of Akt.
Materials:
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Cell lysate containing Akt.
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Akt-specific antibody for immunoprecipitation.
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Protein A/G agarose (B213101) beads.
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Kinase assay buffer.
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Recombinant Akt substrate (e.g., GSK-3α).
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ATP solution (can be radiolabeled [γ-³²P]ATP for radioactive detection or non-labeled for detection with a phospho-specific antibody).
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SDS-PAGE sample buffer.
Procedure:
-
Immunoprecipitation of Akt:
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Incubate cell lysate with an Akt-specific antibody.
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Add protein A/G agarose beads to capture the antibody-Akt complex.
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Wash the beads to remove non-specific binding.
-
-
Kinase Reaction:
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Resuspend the beads in kinase assay buffer.
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Add the recombinant Akt substrate and ATP solution.
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Incubate at 30°C for 30 minutes.
-
-
Analysis:
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Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
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Separate the reaction products by SDS-PAGE.
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Detect the phosphorylated substrate by autoradiography (if using radiolabeled ATP) or by Western blot using a phospho-specific antibody for the substrate.
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Signaling Pathways and Logical Relationships
Derivatives of 8-Azaspiro[4.5]decane, such as Atiprimod, have been shown to exert their biological effects by modulating key cellular signaling pathways. One such pathway involves the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) and Protein Kinase B (Akt).
Caption: Signaling pathway inhibited by an 8-Azaspiro[4.5]decane derivative (Atiprimod).
Conclusion
8-Azaspiro[4.5]decane represents a valuable scaffold in medicinal chemistry. Its unique structural and chemical properties make it an attractive starting point for the development of novel therapeutic agents targeting a range of diseases. The experimental protocols and biological insights provided in this guide serve as a foundational resource for researchers and drug development professionals working with this important class of compounds. Further exploration of the structure-activity relationships of 8-azaspiro[4.5]decane derivatives will undoubtedly lead to the discovery of new and improved drug candidates.
